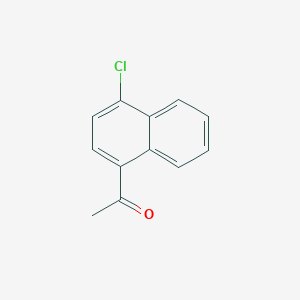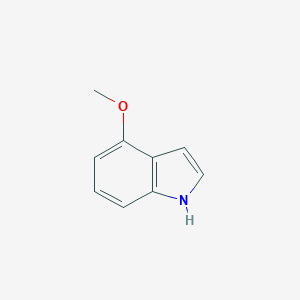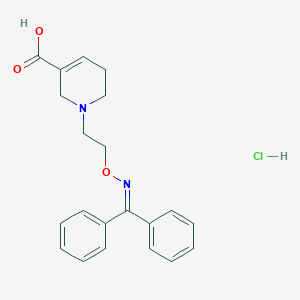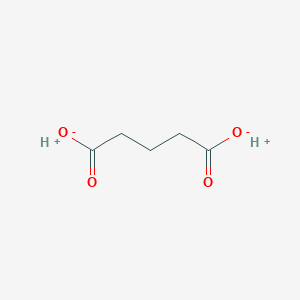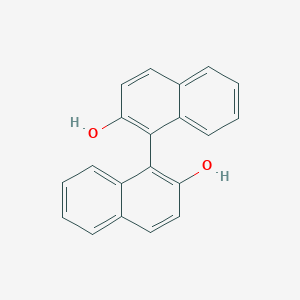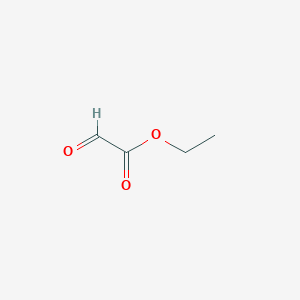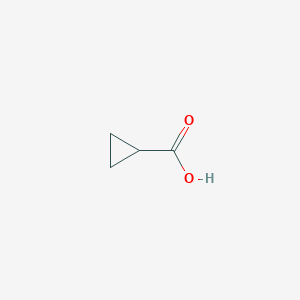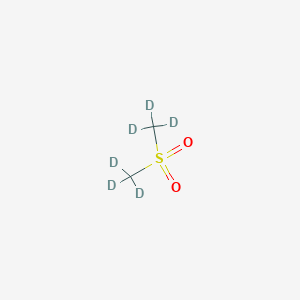
Irisflorentin
概要
説明
Irisflorentin is a common plant-derived natural flavonoid and one of the major bioactive constituents of plants from the Iridaceae family, especially the traditional Chinese herb Belamcanda chinensis . It has been reported to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities .
Synthesis Analysis
The in vitro metabolism of irisflorentin was investigated using liver microsomes and hepatocytes . A total of 11 metabolites were detected and structurally identified according to accurate masses, fragment ions, and retention times . The metabolic pathways of irisflorentin included oxidation, demethylation, and glucuronidation .Chemical Reactions Analysis
The metabolic pathways of irisflorentin include oxidation, demethylation, and glucuronidation . Metabolite M10, identified as 6,7-dihydroxy-5,3’,4’,5’-tetramethoxy isoflavone, was biosynthesized and unambiguously characterized by nuclear magnetic resonance spectroscopy .Physical And Chemical Properties Analysis
Irisflorentin has a molecular formula of C20H18O8 and a molar mass of 386.35 . It has a density of 1.348±0.06 g/cm3 (Predicted), a melting point of 165-167 °C, and a boiling point of 569.1±50.0 °C (Predicted) .科学的研究の応用
Antioxidant Capacity
Lastly, Irisflorentin’s antioxidant capacity is noteworthy. Antioxidants are vital in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Irisflorentin could be used to formulate supplements aimed at reducing oxidative stress-related conditions, such as aging and chronic diseases .
Each of these applications demonstrates the diverse potential of Irisflorentin in scientific research and its possible contributions to healthcare and medicine. Ongoing studies continue to explore these properties, aiming to translate them into practical applications for disease treatment and prevention. For further detailed information, you can refer to the comprehensive reviews available in scientific literature .
作用機序
Target of Action
Irisflorentin, a common plant-derived natural flavonoid, is one of the major bioactive constituents of plants from the Iridaceae family . It has been reported to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . Irisflorentin has been found to interact with inducible nitric oxide synthase (iNOS) , and bovine serum albumin (BSA) , which could influence the absorption, distribution, metabolism, and therapeutic effect of drugs in vivo .
Mode of Action
Irisflorentin may exert its effects by promoting rpn-3 expression to enhance the activity of proteasomes and down-regulating egl-1 expression to block apoptosis pathways . This interaction helps to prevent α-synuclein accumulation and improve dopaminergic neuron degeneration .
Biochemical Pathways
Irisflorentin has been found to affect several biochemical pathways. It has been shown to significantly reduce the transcription and translation levels of iNOS, as well as NO production . Furthermore, it promotes the expression of phagocytic receptors SR-A1 and FcγR2a, enhancing the ability of macrophages to phagocytose bacteria .
Result of Action
Irisflorentin has been shown to suppress inflammatory responses induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . It also improves dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .
Action Environment
The action of Irisflorentin can be influenced by environmental factors. For instance, the interaction of Irisflorentin with serum albumin can influence its absorption, distribution, metabolism, and therapeutic effect in vivo . .
Safety and Hazards
Irisflorentin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .
将来の方向性
The future research on Irisflorentin could allow this molecule to be used in clinical and health food . The research gaps in the biosynthesis pathway and biotransformation or supplementing the deficiencies of ADME properties of Irisflorentin are the fundamental directions for disclosing its biosynthetic approach and bioavailability information .
特性
IUPAC Name |
9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXUTCDCPHJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194575 | |
| Record name | Irisflorentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Irisflorentin | |
CAS RN |
41743-73-1 | |
| Record name | Irisflorentin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irisflorentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irisflorentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)
